4-(6-(3,6-Diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)-6-(2-hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridine-3-carbonitrile dihydrochloride
CAS No.:
Cat. No.: VC17162005
Molecular Formula: C22H26Cl2N6O2
Molecular Weight: 477.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H26Cl2N6O2 |
|---|---|
| Molecular Weight | 477.4 g/mol |
| IUPAC Name | 4-[6-(3,6-diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl]-6-(2-hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridine-3-carbonitrile;dihydrochloride |
| Standard InChI | InChI=1S/C22H24N6O2.2ClH/c1-22(2,29)13-30-18-6-19(21-15(7-23)9-25-28(21)12-18)14-3-4-20(24-8-14)27-10-16-5-17(11-27)26-16;;/h3-4,6,8-9,12,16-17,26,29H,5,10-11,13H2,1-2H3;2*1H |
| Standard InChI Key | PRFZLXGOJQUSJR-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(COC1=CN2C(=C(C=N2)C#N)C(=C1)C3=CN=C(C=C3)N4CC5CC(C4)N5)O.Cl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
The compound features a pyrazolo[1,5-a]pyridine core substituted at the 3-position with a carbonitrile group and at the 4- and 6-positions with pyridin-3-yl and 2-hydroxy-2-methylpropoxy groups, respectively. The pyridin-3-yl moiety is further functionalized with a 3,6-diazabicyclo[3.1.1]heptane ring system, a bicyclic amine structure that contributes to target binding affinity. The dihydrochloride salt form introduces two protonated amine sites, improving aqueous solubility and crystallinity.
Key physicochemical properties inferred from structural analogs include:
-
Molecular Formula: C₂₄H₂₆Cl₂N₆O₂ (dihydrochloride form)
-
Molecular Weight: ~541.4 g/mol
-
Solubility: Enhanced solubility in polar solvents due to hydrochloride salt formation .
-
Stability: Likely stable under acidic conditions, with degradation pathways dependent on temperature and humidity .
Synthesis and Manufacturing
The synthesis of this compound involves multi-step organic reactions, as outlined in patent literature . A representative pathway includes:
-
Core Construction: Formation of the pyrazolo[1,5-a]pyridine scaffold via cyclization reactions.
-
Substitution Reactions: Introduction of the pyridin-3-yl group at the 4-position using Suzuki-Miyaura coupling, followed by functionalization with the 3,6-diazabicyclo[3.1.1]heptane moiety.
-
Etherification: Attachment of the 2-hydroxy-2-methylpropoxy group at the 6-position through nucleophilic substitution.
-
Salt Formation: Treatment with hydrochloric acid to yield the dihydrochloride salt, purified via recrystallization .
Critical challenges in synthesis include optimizing stereochemical control at the diazabicycloheptane ring and ensuring regioselectivity during coupling reactions. Patent data emphasize the use of catalytic systems (e.g., palladium catalysts) and protecting-group strategies to achieve high yields .
Pharmacological Profile
Mechanism of Action
As a RET kinase inhibitor, the compound binds to the ATP-binding pocket of RET, preventing phosphorylation and downstream signaling. RET fusion proteins and mutations are oncogenic drivers in non-small cell lung cancer (NSCLC), thyroid cancer, and other malignancies .
In Vivo Efficacy
Preclinical studies in xenograft models demonstrate dose-dependent tumor regression. For example, a 50 mg/kg daily dose reduced tumor volume by 70% in RET-fusion-positive NSCLC models .
Formulation and Dosage
The dihydrochloride salt is formulated into solid dosage forms to enhance stability and patient compliance. Key formulation components include:
| Component | Function | Concentration (wt%) |
|---|---|---|
| Microcrystalline cellulose | Diluent/Filler | 75–85% |
| Fumed silica | Glidant | 0.1–5% |
| Magnesium stearate | Lubricant | 0.5–2% |
Dosage forms range from 10 mg to 250 mg capsules, with 80 mg being a common clinical strength . Spray-dried dispersions incorporating hydroxypropyl methylcellulose acetate succinate (HPMC-AS) further improve bioavailability .
Clinical Applications
Oncology
-
NSCLC: Clinical trials highlight efficacy in RET fusion-positive NSCLC, with response rates exceeding 60% .
-
Thyroid Cancer: Activity against medullary thyroid carcinoma (MTC) harboring RET mutations, including gatekeeper mutations (e.g., V804M) .
Resistance Mechanisms
Secondary mutations (e.g., RET G810S) may limit long-term efficacy, prompting combination therapies with MEK or ERK inhibitors .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume